![molecular formula C18H19N3S B5650453 N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)
N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves base-catalyzed reactions of nucleophilic reagents with carbodiimides, which are obtained from aza-Wittig reactions of iminophosphoranes with aromatic isocyanates (Chen, Liu, 2019). Another method includes the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride, leading to various heterocyclic compounds, demonstrating the versatility in synthesizing benzothienopyrimidin derivatives (Tolkunov et al., 2013).
Molecular Structure Analysis
X-ray characterization provides insight into the crystal and molecular structure of related compounds, revealing details such as space groups, cell constants, and the presence of intermolecular interactions, which are crucial for understanding the physical and chemical behavior of these compounds (Ziaulla et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of benzothienopyrimidin derivatives varies widely, depending on the substitution pattern and the conditions applied. For instance, certain derivatives have shown potential as antithrombotic compounds, synthesized from enamines through thermal fusion with ureas, highlighting their diverse chemical reactivity (Furrer, Wágner, Fehlhaber, 1994).
Physical Properties Analysis
Analyzing the physical properties of these compounds includes understanding their crystalline forms, melting points, and solubility. Polymorphism is a key aspect, as different polymorphic forms can exhibit distinct physical properties, affecting the compound's application in various fields (Glidewell et al., 2003).
properties
IUPAC Name |
N-benzyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-12-20-17(19-11-13-7-3-2-4-8-13)16-14-9-5-6-10-15(14)22-18(16)21-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPREBDLBUSBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
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